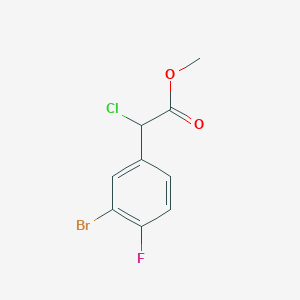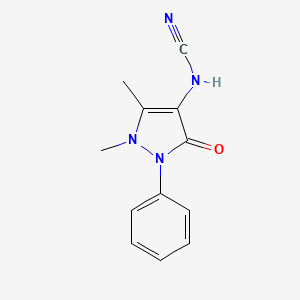
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that features a bromophenoxy group and a dimethoxyphenyl group linked by an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.
Amidation: The final step involves the reaction of 4-bromophenoxyacetic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolic and amide groups can undergo oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the phenolic or amide groups.
Hydrolysis: Corresponding carboxylic acids and amines.
科学的研究の応用
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and dimethoxyphenyl groups could play a role in binding to the target, while the acetamide moiety could influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-bromophenol: A simpler compound with a bromine atom on the phenol ring.
2,4-dimethoxyaniline: A compound with two methoxy groups on the phenyl ring and an amino group.
N-phenylacetamide: A compound with an acetamide group attached to a phenyl ring.
Uniqueness
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its bromophenoxy and dimethoxyphenyl groups linked by an acetamide moiety. This unique structure can impart specific chemical and biological properties that are not present in simpler related compounds.
特性
分子式 |
C16H16BrNO4 |
|---|---|
分子量 |
366.21 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-13-7-8-14(15(9-13)21-2)18-16(19)10-22-12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
JXCUUKFIJVLSAM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)OC |
溶解性 |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)





![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)
